molecular formula C14H16N4O5 B2561157 Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate CAS No. 899997-62-7

Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate

Cat. No.: B2561157
CAS No.: 899997-62-7
M. Wt: 320.305
InChI Key: RKJWCYLCKAWHCC-UHFFFAOYSA-N
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Description

Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is a structurally complex heterocyclic compound characterized by a fused purine-oxazole core. The molecule features three methyl substituents at positions 4, 7, and 8 of the purine ring, a 1,3-dioxo moiety, and a methyl propanoate ester side chain.

Properties

IUPAC Name

methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-7-8(2)23-13-15-11-10(18(7)13)12(20)17(14(21)16(11)3)6-5-9(19)22-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWCYLCKAWHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

The compound shares structural motifs with other nitrogen-containing heterocycles, such as triazoles and thiadiazoles. Below is a comparative analysis:

Compound Core Structure Key Functional Groups Substituents
Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate Purine-oxazole fusion 1,3-dioxo, methyl ester, methyl groups 4,7,8-trimethyl, propanoate side chain
Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (8b) Thiadiazole Hydrazone, ethyl ester, phenyl Phenyl at C4, hydrazone at C5
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11) Triazole Hydrazinecarbothioamide, phenyl, methyl Phenyl at N1, methyl at C5

Key Observations :

  • The methyl propanoate ester in the target compound may improve solubility compared to ethyl esters (e.g., 8b) or non-esterified analogs (e.g., 11) .

Physicochemical Properties

Comparative physicochemical data are inferred from structural features:

Property Target Compound 8b 11
Molecular Weight* ~390 g/mol (estimated) 264 g/mol ~290 g/mol (estimated)
Solubility Moderate (ester enhances polarity) Low (phenyl, thiadiazole) Low (hydrophobic substituents)
Stability Likely stable (aromatic core, ester protection) Sensitive to hydrolysis (ester) Thermally stable (crystalline)

*Molecular weights calculated based on structural formulas.

Biological Activity

Chemical Structure and Properties

Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate has a complex molecular structure characterized by a purine derivative fused with an oxazole ring. The presence of multiple methyl groups and a dioxo functional group contributes to its unique chemical properties.

Molecular Formula

  • Molecular Weight: 325.36 g/mol
  • Chemical Formula: C15H18N4O5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on organotin(IV) complexes derived from similar structures have shown promising results against various cancer cell lines.

Case Study: Organotin(IV) Complexes

A study evaluated the anticancer activity of trimethyltin(IV) complexes against several human and mouse tumor cell lines. The results demonstrated strong inhibition of cell proliferation in melanoma (A375) and colorectal carcinoma (HCT116) cells. The mechanism involved ROS/RNS upregulation leading to autophagic cell death .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis: Activation of caspases leading to programmed cell death.
  • Oxidative Stress: Increased production of reactive oxygen species (ROS), contributing to cellular damage and death.
  • Autophagy: Enhanced autophagic activity as a response to cellular stress.

Antimicrobial Activity

Similar compounds have also been investigated for their antimicrobial properties. Organotin(IV) derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar activities.

Data Summary

Biological ActivityCell Lines TestedMechanism
AnticancerMCF-7 (breast), A375 (melanoma), HCT116 (colorectal)Apoptosis induction, ROS production
AntimicrobialVarious bacterial strainsInhibition of microbial growth

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